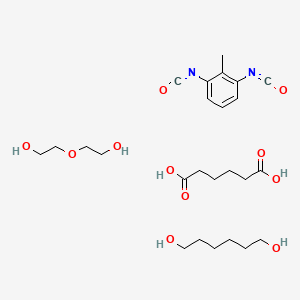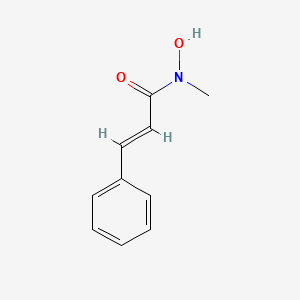
(E)-N-hydroxy-N-methyl-3-phenylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-hydroxy-N-methyl-3-phenylprop-2-enamide is an organic compound characterized by the presence of a hydroxy group, a methyl group, and a phenyl group attached to a prop-2-enamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-hydroxy-N-methyl-3-phenylprop-2-enamide typically involves the reaction of N-methylhydroxylamine with cinnamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-hydroxy-N-methyl-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond in the prop-2-enamide structure can be reduced to a single bond using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst at room temperature and atmospheric pressure.
Substitution: Bromine in carbon tetrachloride for bromination, and concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of N-methyl-3-phenylprop-2-enamide.
Reduction: Formation of N-hydroxy-N-methyl-3-phenylpropaneamide.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
(E)-N-hydroxy-N-methyl-3-phenylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-N-hydroxy-N-methyl-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. The compound may also modulate signaling pathways by affecting the activity of key enzymes and receptors.
Comparación Con Compuestos Similares
(E)-N-hydroxy-N-methyl-3-phenylprop-2-enamide can be compared with similar compounds such as:
N-hydroxy-N-methyl-3-phenylprop-2-enamide: Lacks the (E)-configuration, which may affect its reactivity and binding properties.
N-hydroxy-N-methyl-3-phenylprop-2-ynamide: Contains a triple bond instead of a double bond, leading to different chemical properties and reactivity.
N-hydroxy-N-methyl-3-phenylpropaneamide:
The uniqueness of this compound lies in its specific configuration and the presence of functional groups that confer distinct chemical and biological properties.
Propiedades
Número CAS |
69227-95-8 |
|---|---|
Fórmula molecular |
C10H11NO2 |
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
(E)-N-hydroxy-N-methyl-3-phenylprop-2-enamide |
InChI |
InChI=1S/C10H11NO2/c1-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-8,13H,1H3/b8-7+ |
Clave InChI |
PLXAUMYTSCFTJS-BQYQJAHWSA-N |
SMILES isomérico |
CN(C(=O)/C=C/C1=CC=CC=C1)O |
SMILES canónico |
CN(C(=O)C=CC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-Dichloro-1-(7-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one](/img/structure/B14468332.png)

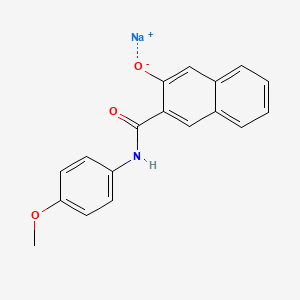
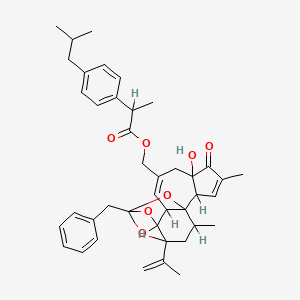

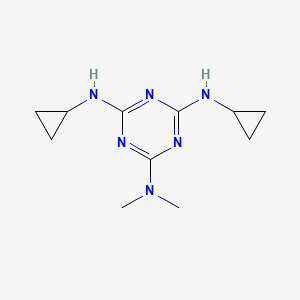
![Acetic acid, [3-(3-chloro-4-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14468376.png)
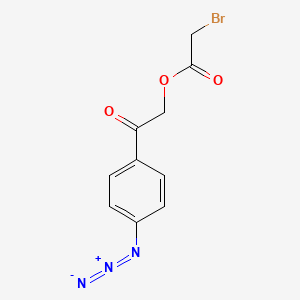
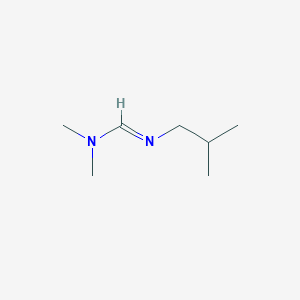
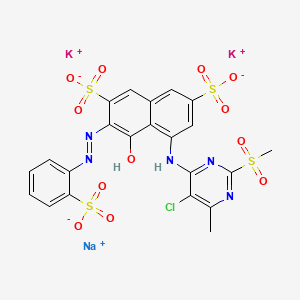
![[2,2'-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II)](/img/structure/B14468406.png)

